molecular formula C5H7BrO3 B041072 Methyl 3-bromo-2-oxobutanoate CAS No. 34329-73-2

Methyl 3-bromo-2-oxobutanoate

Cat. No. B041072
CAS RN: 34329-73-2
M. Wt: 195.01 g/mol
InChI Key: HYDCQMJFDPQCJH-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a solution of methyl 2-oxobutanoate (6.92 g, 59.6 mmol) in DCM (60 mL) at 0° C. was added bromine (3.10 mL, 60.3 mmol). The reaction mixture was warmed to room temperature and stirred for 2 h, diluted with EtOAc, washed with saturated NaHCO3 (2×), water (1×), brine (1×), dried over MgSO4, filtered, and concentrated. The product, methyl 3-bromo-2-oxobutanoate, (8.26 g, 42.4 mmol, 71% yield) was used in the next step without further purification.
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:7][CH3:8])[C:3]([O:5][CH3:6])=[O:4].[Br:9]Br>C(Cl)Cl.CCOC(C)=O>[Br:9][CH:7]([CH3:8])[C:2](=[O:1])[C:3]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
6.92 g
Type
reactant
Smiles
O=C(C(=O)OC)CC
Name
Quantity
3.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated NaHCO3 (2×), water (1×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(C(C(=O)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 42.4 mmol
AMOUNT: MASS 8.26 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.